

An In-depth Technical Guide to 2-Bromo-4,5-dimethoxybenzoic Acid

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Compound of Interest

Compound Name: 2-Bromo-4,5-dimethoxybenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4,5-dimethoxybenzoic acid, a halogenated derivative of dimethoxybenzoic acid, serves as a significant building block in organic synthesis, particularly in the development of pharmaceutical compounds.^[1] This technical guide provides a comprehensive overview of its physicochemical properties, synthesis methodologies, and potential applications. While a definitive single-crystal X-ray structure is not publicly available, this document outlines the general experimental protocols for crystal growth and X-ray diffraction analysis, offering a foundational understanding for researchers in this field.

Introduction

2-Bromo-4,5-dimethoxybenzoic acid, also known as 6-bromoveratric acid, is an off-white crystalline solid.^[1] Its molecular structure, featuring a benzene ring substituted with a carboxylic acid group, two methoxy groups, and a bromine atom, makes it a versatile intermediate in the synthesis of more complex molecules.^[1] Notably, it is a precursor in the synthesis of various bioactive compounds, including potential anticancer agents.^[2] This guide aims to consolidate the available technical information on this compound to support its application in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Bromo-4,5-dimethoxybenzoic acid** is presented in Table 1. This data is crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |
|-------------------|--|-----------|
| Molecular Formula | C ₉ H ₉ BrO ₄ | [3] |
| Molecular Weight | 261.07 g/mol | [3] |
| CAS Number | 6286-46-0 | [3] |
| Appearance | Off-White Crystalline Solid | [4] |
| Melting Point | 188-190 °C (lit.) | [4] |
| IUPAC Name | 2-bromo-4,5-dimethoxybenzoic acid | [3] |
| Synonyms | 6-Bromoveratric acid, NSC 10074 | [2] |

Synthesis Protocols

Several methods for the synthesis of **2-Bromo-4,5-dimethoxybenzoic acid** have been reported, primarily involving the bromination of a substituted benzoic acid derivative. A common starting material is 3,4-dimethoxybenzoic acid.

Bromination of 3,4-Dimethoxybenzoic Acid

A widely cited method involves the direct bromination of 3,4-dimethoxybenzoic acid in the presence of a suitable solvent.

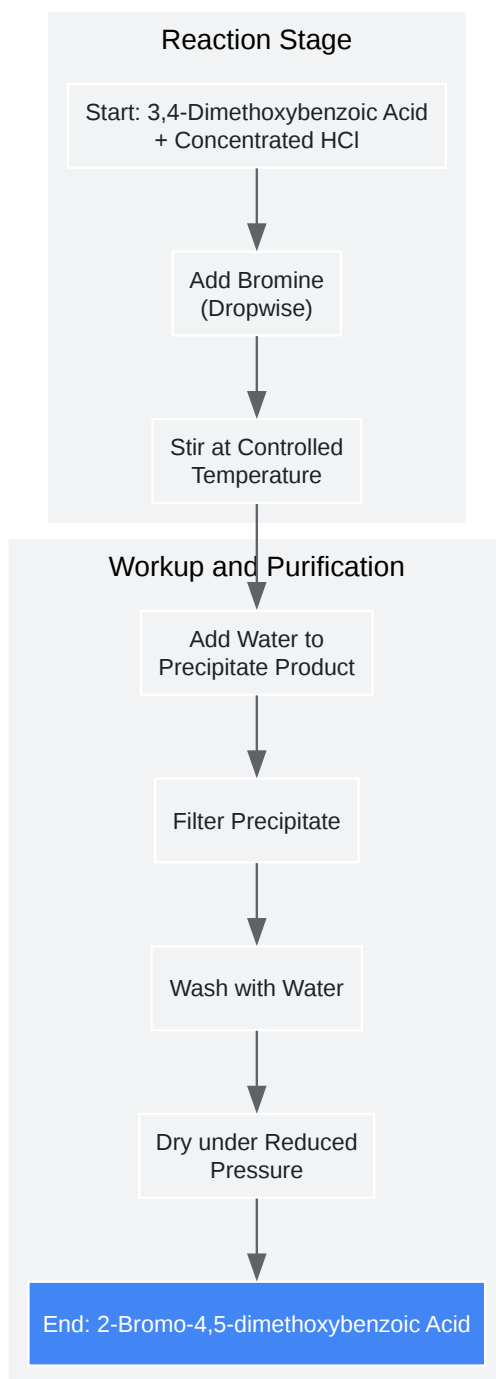
Experimental Protocol:

- Reaction Setup: Suspend 3,4-dimethoxybenzoic acid in concentrated hydrochloric acid.
- Bromination: Add bromine dropwise to the suspension at a controlled temperature.

- Reaction Monitoring: Stir the mixture for several hours to ensure the completion of the reaction.
- Precipitation: Add water to the reaction mixture to precipitate the crude product.
- Isolation and Purification: Filter the precipitate, wash with water, and dry under reduced pressure to obtain crude **2-bromo-4,5-dimethoxybenzoic acid**. Further purification can be achieved by recrystallization.[5]

The following diagram illustrates the general workflow for this synthesis:

Synthesis of 2-Bromo-4,5-dimethoxybenzoic Acid

[Click to download full resolution via product page](#)Caption: Workflow for the synthesis of **2-Bromo-4,5-dimethoxybenzoic acid**.

Oxidation of 2-Bromo-4,5-dimethoxytoluene

An alternative route involves the oxidation of 2-bromo-4,5-dimethoxytoluene.

Experimental Protocol:

- **Starting Material:** 2-Bromo-4,5-dimethoxytoluene is obtained by the directed bromination of 3,4-dimethoxytoluene.[6]
- **Oxidation:** The 2-bromo-4,5-dimethoxytoluene is then oxidized using a strong oxidizing agent, such as potassium permanganate, under catalytic conditions to yield the desired carboxylic acid.[6]

Crystal Structure Analysis (General Methodology)

While specific crystallographic data for **2-Bromo-4,5-dimethoxybenzoic acid** is not publicly available, this section outlines the general experimental protocols for determining the crystal structure of a small organic molecule. This information is provided as a reference for researchers aiming to perform such an analysis.

Crystal Growth (Crystallization)

The first and often most challenging step is to grow single crystals of sufficient size and quality. [7] Common crystallization techniques for small organic molecules include:

- **Slow Evaporation:** A saturated or nearly saturated solution of the compound is prepared in a suitable solvent. The container is covered in a way that allows for slow evaporation of the solvent, leading to the gradual formation of crystals.[8]
- **Vapor Diffusion:** A solution of the compound is placed in a small, open container, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.[7]
- **Solvent Layering:** A solution of the compound is carefully layered with a miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.[7]

- Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.[\[9\]](#)

Single-Crystal X-ray Diffraction (SC-XRD)

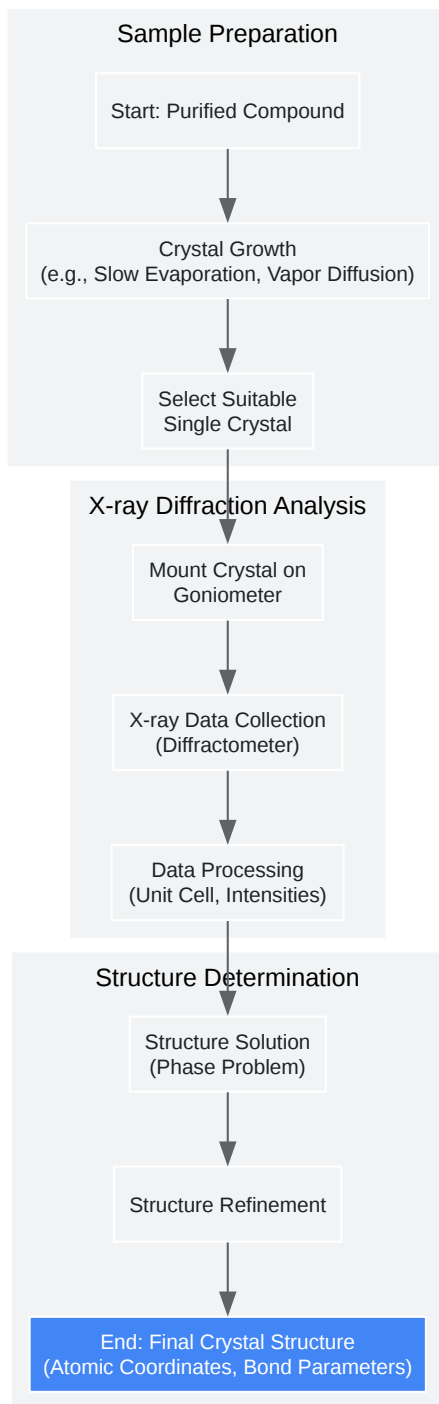
Once suitable crystals are obtained, their structure can be determined using single-crystal X-ray diffraction.[\[10\]](#)

Experimental Protocol:

- Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.[\[11\]](#)
- Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern.[\[10\]](#)[\[12\]](#) This pattern of spots (reflections) is recorded by a detector.[\[13\]](#)
- Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.[\[11\]](#)
- Structure Solution and Refinement: The processed data is used to solve the "phase problem" and generate an initial electron density map of the crystal structure.[\[11\]](#) This initial model is then refined to obtain the final, precise atomic positions, bond lengths, and bond angles.[\[13\]](#)

The general workflow for crystal structure analysis is depicted below:

General Workflow for Crystal Structure Analysis



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Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Applications in Drug Development

2-Bromo-4,5-dimethoxybenzoic acid is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure is a key component in the development of molecules with potential therapeutic activities. For instance, it has been identified as a starting material for the synthesis of compounds that act as potent inhibitors of mitochondrial membrane depolarization, a mechanism relevant to cancer therapy.[2] It is also used in the synthesis of norathyriol and urolithins.[4] The presence of the bromine atom allows for further functionalization through cross-coupling reactions, enabling the construction of more complex molecular architectures for drug discovery programs.

Conclusion

2-Bromo-4,5-dimethoxybenzoic acid is a readily synthesized and commercially available compound with significant potential as a building block in medicinal chemistry and organic synthesis. While its detailed crystal structure remains to be publicly reported, the information on its physicochemical properties and synthesis protocols provided in this guide serves as a valuable resource for researchers. The outlined general methodologies for crystal growth and X-ray diffraction analysis offer a roadmap for those seeking to further characterize this and similar molecules. A definitive crystal structure determination would be a valuable addition to the scientific literature, providing deeper insights into its solid-state properties and intermolecular interactions.

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